![molecular formula C12H10ClNO2 B6367859 3-(5-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% CAS No. 426823-53-2](/img/structure/B6367859.png)
3-(5-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95%
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Overview
Description
3-(5-Chloro-2-methoxyphenyl)-2-hydroxypyridine, abbreviated as 3CMPH, is a synthetic organic compound with a molecular formula of C9H9ClNO2. It is a colorless, odorless, crystalline solid with a melting point of 145-147°C. 3CMPH has been used in various scientific research applications, such as its use as a catalyst in organic synthesis, as a ligand for transition metal complexes, and as a reagent for the synthesis of other compounds.
Scientific Research Applications
3CMPH has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a ligand for transition metal complexes, and as a reagent for the synthesis of other compounds. It has also been used as a precursor for the synthesis of other compounds, such as 3-chloro-2-methoxy-4-hydroxybenzoic acid.
Mechanism of Action
The mechanism of action of 3CMPH is not fully understood. However, it is believed to act as a catalyst in organic synthesis by facilitating the formation of covalent bonds between molecules. It is also believed to act as a ligand for transition metal complexes, allowing them to form stronger and more stable bonds with other molecules.
Biochemical and Physiological Effects
3CMPH has not been tested for its biochemical and physiological effects in humans or animals. However, it has been studied in vitro and in animal models. In vitro studies have shown that 3CMPH can increase the activity of enzymes involved in the metabolism of drugs and other compounds. In animal models, 3CMPH has been shown to increase the absorption of drugs and other compounds, suggesting that it may have a role in drug absorption in humans.
Advantages and Limitations for Lab Experiments
3CMPH has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively stable and can be stored for extended periods of time without degrading. Additionally, it is relatively inexpensive to purchase and can be easily synthesized in the laboratory. However, 3CMPH is sensitive to light and air, so it should be stored in a dark, airtight container. Additionally, it is not soluble in water, so it must be dissolved in an organic solvent before use.
Future Directions
There are a number of potential future directions for research involving 3CMPH. One potential direction is to further study its mechanism of action and biochemical and physiological effects in humans and animals. Additionally, further research could be done to explore its potential as a catalyst for organic synthesis and as a ligand for transition metal complexes. Finally, further research could be done to explore its potential as a reagent for the synthesis of other compounds.
Synthesis Methods
3CMPH can be synthesized using a variety of methods. One method involves the reaction of 5-chloro-2-methoxyphenol with sodium hydroxide and hydroxylamine hydrochloride in aqueous solution. This reaction yields 3CMPH as a crystalline solid. Another method involves the reaction of 5-chloro-2-methoxyphenol with sodium hydroxide and pyridine in aqueous solution. This reaction yields 3CMPH as a solid.
properties
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-16-11-5-4-8(13)7-10(11)9-3-2-6-14-12(9)15/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXYGNFRHNFMLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC=CNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683007 |
Source
|
Record name | 3-(5-Chloro-2-methoxyphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
426823-53-2 |
Source
|
Record name | 3-(5-Chloro-2-methoxyphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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